N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide
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Description
“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides . Strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole have been highlighted in recent studies . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine has been reported .Molecular Structure Analysis
The molecular structure of this compound is influenced by the substituents on the thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. For instance, the IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that many triazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the cyclo-oxygenase (COX) pathway . Two isoforms of COX, COX-1 and COX-2, have been identified. COX-1 is involved in gastrointestinal mucosal protection, while COX-2 mediates inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis . This can result in anti-inflammatory effects, as prostaglandins are known to mediate inflammation and pain.
Result of Action
The compound, due to its potential anti-inflammatory and analgesic activities, could lead to a reduction in inflammation and pain . .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c20-14-5-1-12(2-6-14)17-23-19-25(24-17)16(11-27-19)9-10-22-18(26)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJNCIFSRQARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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